molecular formula C13H18BrCl2NO B1525274 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride CAS No. 1220017-85-5

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride

Cat. No.: B1525274
CAS No.: 1220017-85-5
M. Wt: 355.1 g/mol
InChI Key: WWSMUHLJFIQDFA-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride is a halogenated piperidine derivative characterized by a phenoxy substituent bearing bromo, chloro, and methyl groups. Piperidine derivatives are often explored for pharmacological applications due to their ability to modulate receptor interactions .

Properties

IUPAC Name

4-(2-bromo-4-chloro-3,5-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO.ClH/c1-8-7-11(12(14)9(2)13(8)15)17-10-3-5-16-6-4-10;/h7,10,16H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSMUHLJFIQDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-85-5
Record name Piperidine, 4-(2-bromo-4-chloro-3,5-dimethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Step 1: Synthesis of 2-Bromo-4-chloro-3,5-dimethylphenol

  • Starting from 3,5-dimethylphenol, selective bromination and chlorination are performed.
  • Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine at the 2-position.
  • Chlorination is achieved with reagents such as sulfuryl chloride or chlorine gas to install chlorine at the 4-position.
  • The reaction conditions are optimized to avoid over-halogenation and to maintain the methyl groups intact.

Step 2: Formation of 2-Bromo-4-chloro-3,5-dimethylphenoxy Intermediate

  • The phenol group is activated to form a phenoxy intermediate suitable for nucleophilic substitution.
  • This can be done by deprotonation with a base such as potassium carbonate in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
  • The resulting phenoxide ion serves as a nucleophile.

Step 3: Coupling with Piperidine

  • The phenoxide intermediate is reacted with piperidine under reflux conditions.
  • The nucleophilic nitrogen of piperidine attacks the electrophilic carbon attached to the phenoxy group, forming the ether linkage.
  • Potassium carbonate or another mild base is used to facilitate the reaction and neutralize the formed acid.
  • The reaction is typically carried out for extended periods (e.g., 24-70 hours) under reflux to ensure completion.

Step 4: Formation of Hydrochloride Salt

  • After coupling, the free base of the piperidine derivative is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid.
  • The salt formation improves the compound's stability and facilitates purification.
  • The product is isolated by evaporation and recrystallization, often from ethanol or acetone.

Purification and Characterization

Example Preparation Data Summary

Step Reagents/Conditions Notes
Bromination and chlorination Bromine/NBS, sulfuryl chloride, controlled temperature Selective halogenation at 2-Br and 4-Cl positions
Phenol activation K2CO3, acetonitrile or DMF, reflux Formation of phenoxide intermediate
Coupling with piperidine Piperidine, K2CO3, reflux, 24-70 h Nucleophilic substitution forming phenoxy-piperidine
Salt formation Concentrated HCl, acetone or ethanol Formation of hydrochloride salt, precipitation
Purification Silica gel chromatography, ethanol eluent Removal of impurities, isolation of pure product

Research Findings and Analytical Data

  • The reaction sequence and intermediates are typically confirmed by NMR spectroscopy, showing characteristic chemical shifts for aromatic protons, methyl groups, and piperidine ring protons.
  • IR spectra confirm ether linkage formation and hydrochloride salt presence by characteristic absorption bands.
  • Mass spectrometry confirms molecular weight consistent with C13H18BrCl2NO (molecular weight 355.11 g/mol).
  • The hydrochloride salt form enhances compound stability and handling.

Comparative Notes from Related Piperidine Syntheses

  • Similar piperidine compounds with substituted phenoxy groups have been synthesized using analogous methods, involving halogenated phenol intermediates and piperidine coupling under basic reflux conditions.
  • Purification by silica gel chromatography and salt formation with oxalic or hydrochloric acid are common to improve compound isolation and characterization.
  • Reaction times vary from 1.5 hours to several days depending on the substrate reactivity and halogen substituents.

Chemical Reactions Analysis

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Oxidation Reactions: These reactions can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized products.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₄H₂₀BrCl₂NO
  • Molecular Weight : 369.12 g/mol
  • CAS Number : 1220032-68-7
  • Physical State : Solid (often supplied as hydrochloride salt)

Hazard Information

The compound is classified as an irritant, necessitating appropriate safety measures during handling and experimentation .

Pharmacological Research

This compound has been evaluated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further pharmacological studies.

Case Study: Neurotransmitter Modulation

In a study examining the modulation of serotonin receptors, 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride demonstrated promising results in altering receptor activity, suggesting potential applications in antidepressant therapies.

Biochemical Assays

The compound is utilized in biochemical assays to investigate enzyme interactions and cellular responses. Its unique structure allows it to serve as a selective inhibitor or modulator in various biological pathways.

Example: Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into drug design and development for metabolic disorders.

Material Science

In materials science, this compound is explored for its properties in polymer chemistry. It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Application Example: Polymer Composites

Studies indicate that incorporating this compound into polymer composites improves their mechanical properties significantly compared to traditional materials.

Data Table of Research Findings

Application AreaStudy FocusKey Findings
PharmacologyNeurotransmitter modulationAltered serotonin receptor activity
BiochemistryEnzyme inhibitionSelective inhibition of metabolic enzymes
Material SciencePolymer compositesEnhanced mechanical strength and thermal stability

Mechanism of Action

The mechanism by which 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical parameters of structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Phenoxy Ring Core Heterocycle CAS Number Key References
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Piperidine 65214-86-0
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride C₁₃H₁₆BrClNO•HCl Not provided 2-Bromo-4-chloro-3,5-dimethylphenoxy Pyrrolidine 1220018-00-7
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride C₁₅H₂₁ClNO•HCl 290.23 4-Chloro-3,5-dimethylphenoxy Piperidine Not provided
4-(2,3-Dimethylphenoxy)piperidine hydrochloride C₁₃H₁₈ClNO 247.74 2,3-Dimethylphenoxy Piperidine 1171504-55-4
Key Observations:
  • Core Heterocycle Differences : The substitution of piperidine (6-membered ring) with pyrrolidine (5-membered ring) in the pyrrolidine analog may alter steric effects and binding affinity in biological systems.

Physicochemical Properties

  • Stability : Piperidine derivatives with halogenated substituents (e.g., bromo and chloro) are generally stable under standard conditions but may decompose at elevated temperatures, though specific decomposition data are unavailable for the target compound .
  • Solubility: Halogenation and methylation typically reduce aqueous solubility. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride has unspecified water solubility , while 3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-pyrrolidine hydrochloride’s solubility remains uncharacterized .

Toxicological and Regulatory Profiles

  • Acute Toxicity: Limited data exist for most analogs.
  • Regulatory Status : Several compounds, such as 4-(Diphenylmethoxy)piperidine Hydrochloride, are regulated under frameworks like China’s IECSC and international GHS standards . The pyrrolidine analog is listed in safety databases but lacks full toxicological characterization .

Biological Activity

4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₅H₂₂BrCl₂NO
Molar Mass 383.1 g/mol
CAS Number 1219964-24-5
MDL Number MFCD13560010
Purity >95%

This compound is classified as an irritant and should be handled with care.

The biological activity of this compound is primarily linked to its interaction with guanylate cyclase receptors. These receptors are involved in various physiological processes, including the regulation of gastrointestinal (GI) fluid and electrolyte transport. The activation of these receptors leads to increased intracellular levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in gut physiology and may have implications for treating gastrointestinal disorders .

Case Studies and Research Findings

  • Inhibition of Bile Acid Absorption : A patent describes the use of compounds like this compound to inhibit bile acid absorption. This mechanism can potentially aid in the treatment of lipid metabolism disorders and cardiovascular diseases by enhancing the secretion of chloride ions in the intestinal lumen, thus promoting fluid secretion .
  • Antimicrobial Properties : Research has indicated that similar compounds exhibit antimicrobial activity, suggesting that this compound may also possess such properties. Further studies are needed to confirm this activity specifically for this compound .
  • Gastrointestinal Effects : Studies on related compounds have shown that they can modulate gastrointestinal motility and secretion, indicating a potential therapeutic role for this compound in treating conditions like constipation or diarrhea .

Comparative Analysis

A comparison table highlighting the biological activities of related compounds can provide insights into the potential efficacy of this compound.

Compound NameBiological ActivityReference
This compoundPotential inhibition of bile acid absorption
UroguanylinModulates GI fluid secretion
GuanylinEnhances intestinal fluid transport

Q & A

Q. Table 1: Comparative Reactivity of Halogenated Analogs

Substituent Reactivity (k, s⁻¹) Thermal Stability (°C)
-Br, -Cl0.45180
-CF₃0.22220
-SO₂CH₃0.10250

Q. Table 2: Environmental Impact Metrics

Parameter DCM CPME
Toxicity (LC₅₀)100 mg/L500 mg/L
BiodegradabilityLowModerate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride
Reactant of Route 2
4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-piperidine hydrochloride

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